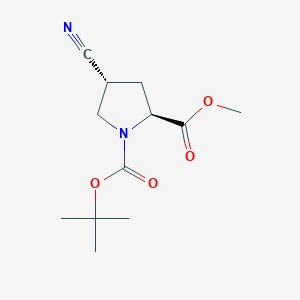![molecular formula C15H20N2O B062428 3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile CAS No. 175203-64-2](/img/structure/B62428.png)
3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile” often involves complex organic reactions and methodologies aimed at introducing specific functional groups and achieving desired molecular architectures. For example, the synthesis and evaluation of novel 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives as potential antidepressants highlight the intricacies involved in the chemical synthesis of benzyl-piperidine related compounds (Köksal & Bilge, 2007). These methods often rely on the use of specific reagents, catalysts, and reaction conditions to achieve high yields and selectivity.
Molecular Structure Analysis
The molecular structure of compounds with benzyl-piperidine units can be determined through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These analytical methods provide detailed insights into the arrangement of atoms, molecular geometry, and the presence of specific functional groups within the molecule. For instance, the molecular and crystal structures of various piperidine derivatives have been elucidated to understand the influence of intramolecular and intermolecular hydrogen bonds on their conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound is involved in studies related to nucleophilic aromatic substitution reactions. For example, the reaction of piperidine with nitrobenzenes in benzene affords nitro-piperidinobenzenes in quantitative yield. This type of reaction showcases the compound's relevance in the synthesis of aromatic compounds through addition-elimination mechanisms, emphasizing the importance of the nitro-group's role in nucleophilic aromatic substitutions (Pietra & Vitali, 1972).
Applications in Catalysis
Research on “3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile” derivatives explores their utility in catalysis, particularly in the context of photocatalysis for water splitting. This area of study is crucial for developing clean energy solutions. Oxides and nitrides containing metal cations exhibit photocatalytic activities, underscoring the potential of such compounds in energy and environmental applications (Kudo & Miseki, 2009).
Biomedical Research
In biomedical research, derivatives of “3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile” have been evaluated for their therapeutic potentials. For instance, studies on 1,3,4-oxadiazole tailored compounds, which could be structurally related to “3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile”, reveal a broad spectrum of bioactivities, including anticancer, antibacterial, and anti-inflammatory properties. These findings indicate the compound's significance in the development of new pharmaceuticals (Verma et al., 2019).
Propriétés
IUPAC Name |
3-(1-benzylpiperidin-4-yl)oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-9-4-12-18-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-8,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUAIKRVIJDPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCC#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383245 | |
| Record name | 3-[(1-benzyl-4-piperidyl)oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile | |
CAS RN |
175203-64-2 | |
| Record name | 3-[[1-(Phenylmethyl)-4-piperidinyl]oxy]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1-benzyl-4-piperidyl)oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(1-benzylpiperidin-4-yl)oxy]propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)










![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)

